molecular formula C8H7ClN2O3 B15180717 Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- CAS No. 7361-30-0

Glycine, N-((6-chloro-2-pyridinyl)carbonyl)-

Cat. No.: B15180717
CAS No.: 7361-30-0
M. Wt: 214.60 g/mol
InChI Key: GOSPKGGNWMBMLI-UHFFFAOYSA-N
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Description

Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- is a chemical compound with the molecular formula C8H7ClN2O3 It is a derivative of glycine, an amino acid, and contains a 6-chloro-2-pyridinyl group attached to the carbonyl carbon of glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- typically involves the reaction of glycine with 6-chloro-2-pyridinecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The 6-chloro-2-pyridinyl group can interact with active sites of enzymes, potentially inhibiting or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chloro-3-pyridinyl)carbonyl]glycine
  • N-[(6-Chloro-3-pyridinyl)carbonyl]glycine

Uniqueness

Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

7361-30-0

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

2-[(6-chloropyridine-2-carbonyl)amino]acetic acid

InChI

InChI=1S/C8H7ClN2O3/c9-6-3-1-2-5(11-6)8(14)10-4-7(12)13/h1-3H,4H2,(H,10,14)(H,12,13)

InChI Key

GOSPKGGNWMBMLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)NCC(=O)O

Origin of Product

United States

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